2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

CAS No.: 100638-20-8

Cat. No.: VC2495251

Molecular Formula: C8H6FNOS

Molecular Weight: 183.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100638-20-8 |

|---|---|

| Molecular Formula | C8H6FNOS |

| Molecular Weight | 183.2 g/mol |

| IUPAC Name | 7-fluoro-4H-1,4-benzothiazin-3-one |

| Standard InChI | InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) |

| Standard InChI Key | ZRSCIBYAOVOFIG-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=C(S1)C=C(C=C2)F |

| Canonical SMILES | C1C(=O)NC2=C(S1)C=C(C=C2)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

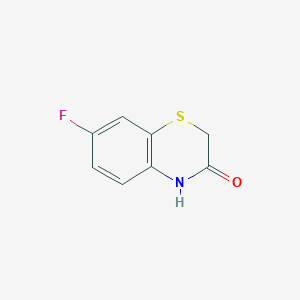

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is characterized by its bicyclic structure that incorporates both a benzothiazine scaffold and a fluorine substituent at the 7-position. The compound features a sulfur atom within its thiazine ring, which significantly contributes to its heterocyclic nature and chemical reactivity . The presence of the fluorine atom at the 7-position represents a critical structural modification that enhances the compound's biological activity profile and lipophilicity, influencing its potential interactions with biological targets .

Physical and Chemical Properties

The compound is defined by several key physical and chemical properties that determine its behavior in various applications. Its molecular formula is C8H6FNOS with a calculated molecular weight of 183.2 g/mol . The presence of the fluorine atom introduces specific electronic effects that modify the electron density distribution throughout the molecule, potentially affecting its stability and reactivity in chemical and biological systems.

Molecular Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 100638-20-8 |

| IUPAC Name | 7-fluoro-4H-1,4-benzothiazin-3-one |

| PubChem CID | 321133 |

| Standard InChI | InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) |

| Standard InChIKey | ZRSCIBYAOVOFIG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)NC2=C(S1)C=C(C=C2)F |

These identifiers facilitate the precise identification and retrieval of information related to this compound across various chemical databases and literature sources .

Synthesis and Preparation

Purification Methods

The purification of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- typically involves standard techniques of organic chemistry, including recrystallization, column chromatography, and potentially preparative HPLC methods to achieve high purity levels required for research and pharmaceutical applications. Commercial preparations of this compound typically aim for a minimum purity of 95%, as indicated by some vendors .

Biological Activity and Applications

Antimicrobial Properties

One of the most significant aspects of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is its antimicrobial potential. Research has demonstrated that analogues of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate of interest for the development of new antimicrobial agents, particularly in an era of increasing antimicrobial resistance.

The fluorine substituent at the 7-position is believed to play a crucial role in this biological activity by enhancing the compound's ability to penetrate bacterial cell membranes and interact with specific molecular targets within bacterial cells.

Structure-Activity Relationships

Understanding the relationship between the structural features of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- and its biological activity is essential for rational drug design. The position and electronic effects of the fluorine atom significantly influence the compound's pharmacological properties. The fluorine atom enhances lipophilicity, which affects membrane permeability and potentially improves bioavailability . This structure-activity relationship provides valuable insights for designing more effective derivatives with optimized pharmacological profiles.

| Brand Reference | CAS Number | Purity | Availability Status |

|---|---|---|---|

| IN-DA0002JG | 100638-20-8 | Not specified | Available upon inquiry |

| 54-PC200535 | 100638-20-8 | Not specified | Available upon inquiry |

| 3D-AEA63820 | 100638-20-8 | Min. 95% | Discontinued product |

This commercial availability facilitates research efforts involving this compound, though some products may require specific inquiry for pricing and accessibility details.

Research Applications

The primary research applications of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- center around its potential in drug discovery programs. Researchers utilize this compound as:

-

A lead structure for developing new antimicrobial agents

-

A scaffold for structure-activity relationship studies

-

A potential pharmacophore for antitumor drug design

-

A reference compound for investigating the biological effects of fluorinated heterocycles

These research directions leverage the unique structural properties of the compound, particularly the presence of the fluorine atom at the 7-position, which modifies its biological activity profile compared to non-fluorinated analogues.

Future Research Directions

Expanding Therapeutic Applications

Given the antimicrobial properties already identified for 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, future research may focus on expanding its therapeutic applications to address other medical challenges. Potential areas for investigation include:

-

Development of derivatives with enhanced spectrum and potency against resistant bacteria

-

Exploration of antiviral, antiparasitic, or antifungal applications

-

Investigation of anti-inflammatory or immunomodulatory properties

-

Assessment of its potential in combination therapies with established drugs

Structure Optimization

Structure optimization represents another promising research direction. By systematically modifying the core structure of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-, researchers can develop derivatives with improved pharmacokinetic properties, reduced toxicity, or enhanced target selectivity. This might involve:

-

Exploration of alternative substitution patterns beyond the 7-fluoro position

-

Investigation of bioisosteric replacements for the fluorine atom

-

Modification of the thiazine ring to alter electronic properties and stability

-

Development of prodrugs or delivery systems to improve bioavailability

Mechanism of Action Studies

Understanding the precise molecular mechanisms underlying the biological activities of 2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- would significantly enhance its utility in drug development. Future research might employ advanced techniques such as:

-

Molecular docking and simulation studies to predict binding interactions

-

Proteomics approaches to identify molecular targets

-

Gene expression analysis to elucidate affected biological pathways

-

Resistance development studies to understand potential limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume